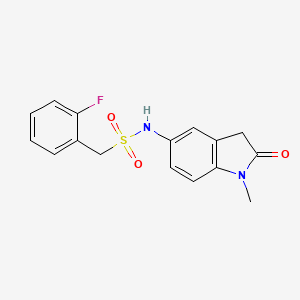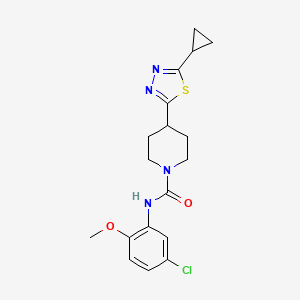![molecular formula C19H21NO3 B2617045 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-naphthamide CAS No. 923185-15-3](/img/structure/B2617045.png)
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-naphthamide is a synthetic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a spiroketal moiety, which is a bicyclic structure containing an oxygen atom, and a naphthamide group, which is derived from naphthalene. The combination of these functional groups imparts distinctive chemical properties to the compound, making it a subject of interest in various fields of study.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-naphthamide typically involves the following steps:
Formation of the Spiroketal Moiety: The spiroketal structure can be synthesized from aliphatic compounds and γ-lactones.
Attachment of the Naphthamide Group: The naphthamide group can be introduced through a nucleophilic substitution reaction, where the spiroketal intermediate reacts with a naphthalene derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the spiroketal or naphthamide moieties, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-naphthamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the synthesis of polymers, catalysts, and other industrial materials.
作用機序
The mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-naphthamide involves its interaction with specific molecular targets and pathways. The spiroketal moiety may interact with enzymes or receptors, modulating their activity. The naphthamide group can enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-nitrobenzenesulfonamide: Known for its use in drug discovery and catalysis.
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide: Utilized in material synthesis and biomedical research.
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methoxybenzamide: Employed in various chemical reactions and industrial applications.
Uniqueness
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-naphthamide stands out due to its unique combination of a spiroketal and naphthamide moiety. This structural feature imparts distinctive chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c21-18(16-8-7-14-5-1-2-6-15(14)11-16)20-12-17-13-22-19(23-17)9-3-4-10-19/h1-2,5-8,11,17H,3-4,9-10,12-13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGVNNHDOKAREK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2616964.png)


![N-(4-ethoxyphenyl)-2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2616970.png)

![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2616973.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/new.no-structure.jpg)



![3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B2616982.png)
![9-(3-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2616983.png)
